

(2-Methoxypyrimidin-4-YL)methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methoxypyrimidin-4-YL)methanol

Cat. No.: B1388833

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An In-depth Technical Guide to **(2-Methoxypyrimidin-4-YL)methanol** for Researchers and Drug Development Professionals

Abstract

(2-Methoxypyrimidin-4-YL)methanol is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural features, combining a reactive hydroxymethyl group with a methoxy-substituted pyrimidine core, make it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed protocols and conceptual diagrams are presented to offer both theoretical understanding and practical insights for laboratory applications.

Core Chemical and Physical Properties

(2-Methoxypyrimidin-4-YL)methanol is a stable, solid reagent under standard conditions. Its key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
CAS Number	38696-25-2	[1][2]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[2]
Molecular Weight	140.14 g/mol	[2]
MDL Number	MFCD18642499	[2]
Predicted Boiling Point	304.0 ± 34.0 °C	[2]
Predicted Density	1.232 ± 0.06 g/cm ³	[2]
Storage Conditions	2-8°C	[2]

Synthesis and Mechanism

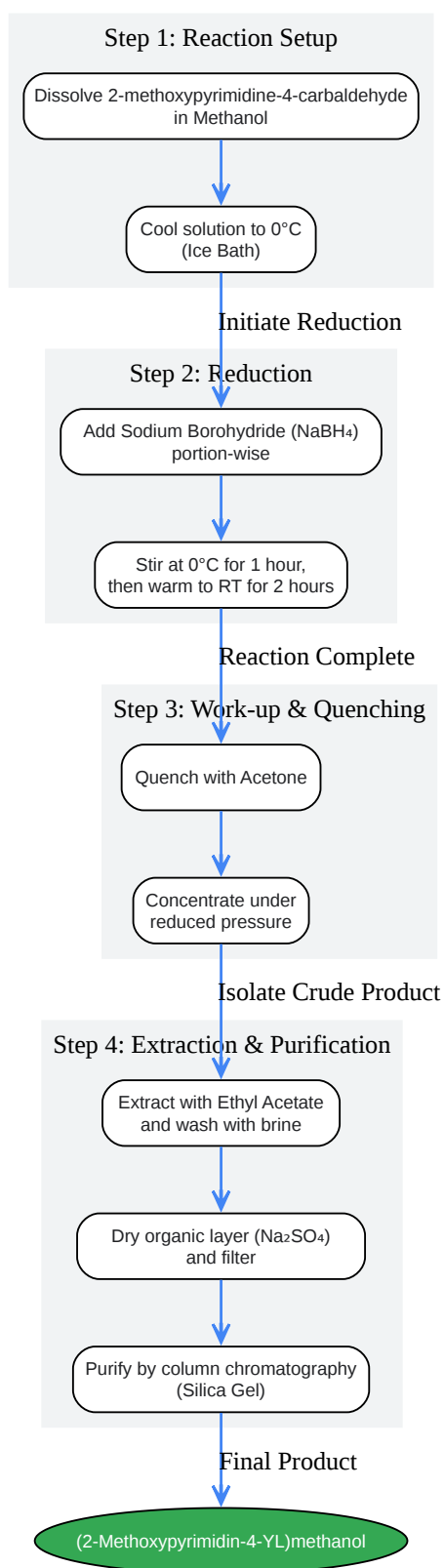
The primary route for synthesizing **(2-Methoxypyrimidin-4-YL)methanol** involves the selective reduction of a carbonyl group at the 4-position of the pyrimidine ring. A common and effective precursor is 2-methoxypyrimidine-4-carbaldehyde or its corresponding ester derivative.

Synthetic Rationale

The choice of reducing agent is critical to ensure the selective reduction of the aldehyde or ester to an alcohol without affecting the aromatic pyrimidine ring. Strong, unselective hydrides like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or reaction with the pyrimidine ring itself, although they are used for reducing pyrimidine esters to the corresponding alcohols.[3][4] A milder reducing agent, such as Sodium Borohydride (NaBH₄), is often preferred for its chemoselectivity, especially when reducing aldehydes in the presence of other potentially reactive functional groups. The methoxy group at the 2-position is an electron-donating group, which helps to stabilize the pyrimidine ring against reduction.

Experimental Workflow: Reduction of 2-methoxypyrimidine-4-carbaldehyde

The following diagram illustrates a typical laboratory workflow for the synthesis of **(2-Methoxypyrimidin-4-YL)methanol**.



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Caption: Synthetic workflow for **(2-Methoxypyrimidin-4-YL)methanol**.

Detailed Protocol

- **Reaction Setup:** In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxypyrimidine-4-carbaldehyde in anhydrous methanol.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
- **Reduction:** Add Sodium Borohydride (NaBH_4 , 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the mixture back to 0°C and slowly add acetone to quench any excess NaBH_4 .
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure to remove the methanol.
- **Extraction:** Redissolve the residue in ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and concentrate the filtrate. Purify the resulting crude product by flash column chromatography on silica gel to yield pure **(2-Methoxypyrimidin-4-YL)methanol**.

Applications in Drug Discovery and Agrochemicals

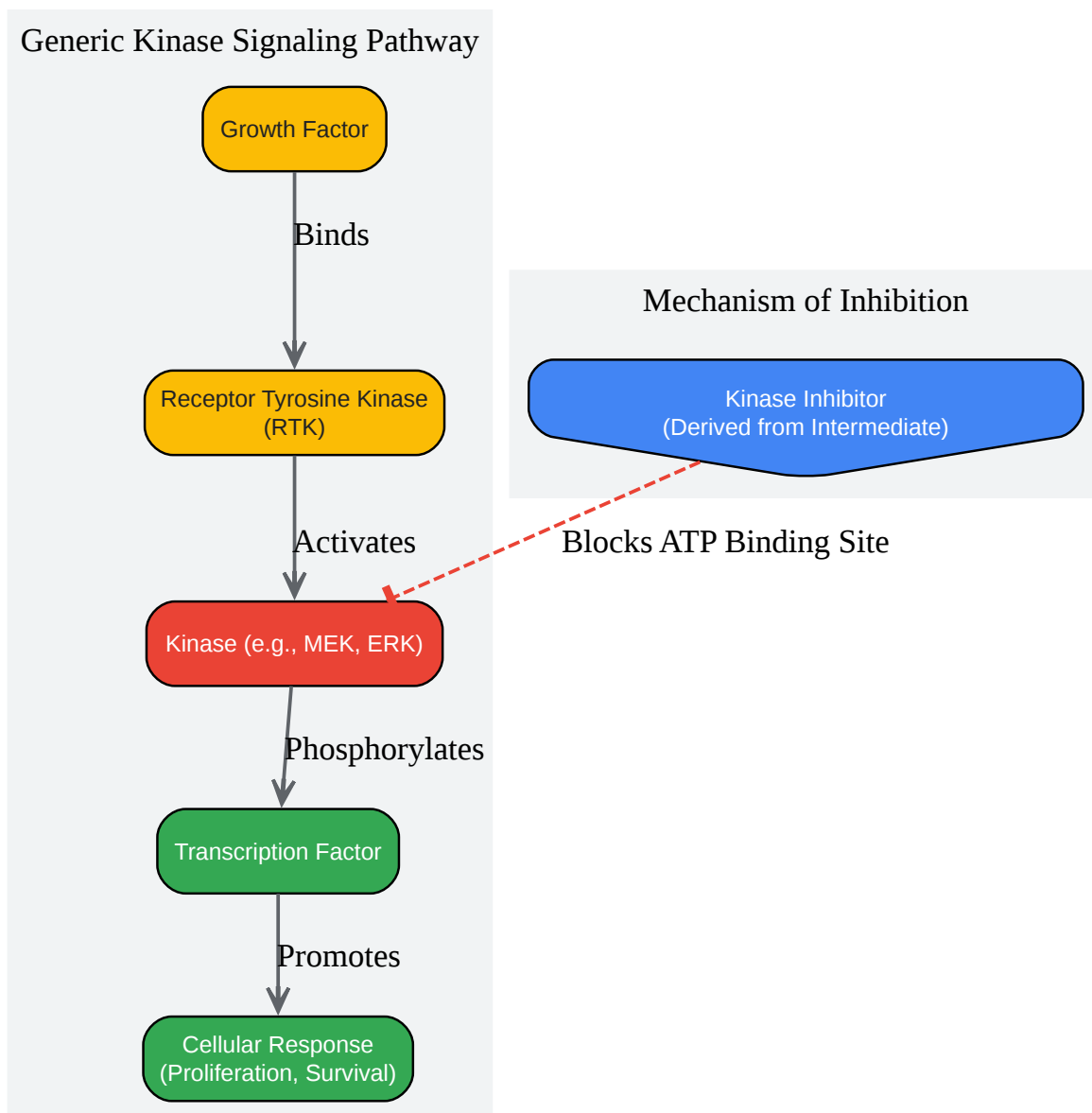
(2-Methoxypyrimidin-4-YL)methanol serves as a crucial intermediate in synthesizing biologically active molecules due to its favorable properties.

- **Kinase Inhibitors:** It is a key intermediate in the synthesis of various kinase inhibitors for cancer therapy.[2] The hydroxymethyl group provides a convenient handle for further

functionalization, allowing medicinal chemists to build more complex molecules designed to fit into the ATP-binding pocket of specific kinases.

- **Fragment-Based Drug Discovery (FBDD):** Its favorable solubility and stability make it an excellent fragment for FBDD campaigns.^[2] Researchers can screen it against biological targets and then elaborate its structure to develop potent lead compounds.
- **Agrochemicals:** The pyrimidine scaffold is prevalent in many pesticides and herbicides. This compound is used in the design of new agrochemicals, where its structure can enhance binding affinity to biological targets in pests or weeds.^[2]

The diagram below illustrates a conceptual pathway where a kinase inhibitor, potentially synthesized from this intermediate, would function.



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Caption: Inhibition of a kinase signaling pathway.

Conclusion

(2-Methoxypyrimidin-4-YL)methanol is a high-value chemical intermediate with significant utility in pharmaceutical and agrochemical development. Its straightforward synthesis and versatile reactivity provide a robust platform for creating novel molecules with potent biological

activities. This guide has outlined its core properties and provided a practical framework for its synthesis and application, underscoring its importance for professionals in drug discovery and chemical research.

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- To cite this document: BenchChem. [(2-Methoxypyrimidin-4-YL)methanol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388833#2-methoxypyrimidin-4-yl-methanol-cas-number-and-molecular-weight]

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